molecular formula C10H11ClN2O2 B14527643 Ethyl N-benzoyl-N'-chlorocarbamimidate CAS No. 62432-59-1

Ethyl N-benzoyl-N'-chlorocarbamimidate

Cat. No.: B14527643
CAS No.: 62432-59-1
M. Wt: 226.66 g/mol
InChI Key: QYHRLQBITLXPBW-UHFFFAOYSA-N
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Description

Ethyl N-benzoyl-N'-chlorocarbamimidate is a carbamimidate derivative characterized by an ethyl ester group, a benzoyl substituent on the nitrogen atom, and a chloro substitution on the adjacent nitrogen (N'). Carbamimidates (R-O-C(=N–X)-N–Y) are structurally related to carbamates but feature an imine-like nitrogen instead of oxygen. The benzoyl group enhances lipophilicity and may influence electronic properties, while the chloro substituent could modulate reactivity and bioactivity.

Properties

CAS No.

62432-59-1

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

ethyl N-benzoyl-N'-chlorocarbamimidate

InChI

InChI=1S/C10H11ClN2O2/c1-2-15-10(13-11)12-9(14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,13,14)

InChI Key

QYHRLQBITLXPBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NCl)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl N-benzoyl-N’-chlorocarbamimidate typically involves the reaction of ethyl carbamimidate with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Ethyl N-benzoyl-N’-chlorocarbamimidate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl N-benzoyl-N’-chlorocarbamimidate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl N-benzoyl-N’-chlorocarbamimidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or experimental effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related compounds from the evidence, emphasizing synthesis, spectral properties, and bioactivity.

Table 1: Structural and Functional Comparison of Carbamimidate Derivatives and Analogs

Compound Name & Source Key Structural Features Synthesis Method Physical/Spectral Data Bioactivity
Ethyl N-benzoyl-N'-chlorocarbamimidate Ethyl ester, N-benzoyl, N'-chloro Not reported in evidence N/A N/A
N-Carbamimidoyl-sulfonamide () Sulfonamide, 2-cyanovinylamino, carbamimidoyl Reflux of sulfaguanidine, acrylonitrile, triethoxyformate M.p. 274.6°C; IR: 2212 cm⁻¹ (CN), 1634 cm⁻¹ (C=N) Not reported
N-Benzoyl semicarbazides () Semicarbazide, benzoyl, 5-phenyl-2-furoyl Nucleophilic addition of furoyl hydrazine with benzoyl isocyanate Not specified Insecticidal, anticancer
N-Benzoyl hydrazides () Hydrazide, 4-chloro-phenoxy, benzoyl Coupling of hydrazide with benzoic acids using TBTU IR: 1670 cm⁻¹ (ester C=O); NMR: δ 1.10 (CH3), 4.20 (CH2) Antimicrobial

Structural Differences

  • Backbone : this compound contains a carbamimidate core (O–C(=N–)–N–), distinct from the semicarbazide (N–N–C(=O)–N–) in and the hydrazide (CONHNH2) in .
  • Substituents: The chloro group in the target compound contrasts with the sulfonamide and cyano groups in ’s carbamimidoyl derivative .

Spectral Properties

  • IR Spectroscopy : The CN stretch (2212 cm⁻¹) and C=N stretch (1634 cm⁻¹) in ’s compound highlight electronic features absent in hydrazides or semicarbazides .
  • NMR: The 4-chloro-phenoxy group in induces characteristic proton shifts (e.g., δ 4.20 for CH2), suggesting similar deshielding effects for the target’s chloro substituent .

Bioactivity

  • Antimicrobial Potential: ’s hydrazides show activity against pathogens, possibly due to the 4-chloro-phenoxy group .
  • Agrochemical Applications : Semicarbazides in exhibit insecticidal activity, suggesting that the benzoyl group and aromatic substituents enhance pesticidal properties .

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